5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aminopyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, 5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one is explored for its potential therapeutic properties. It is investigated for its role in the treatment of diseases such as cancer and infectious diseases due to its ability to inhibit specific enzymes and pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar reactivity but lacking the additional amino group.
4-Amino-2,6-dichloropyrimidine: Another pyrimidine derivative with different substituents that alter its chemical properties.
Uniqueness
5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one is unique due to its dual amino groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Biological Activity
5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of various diseases, including cancer and inflammatory disorders. This article delves into its biological activity, synthesis, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C8H9N7O and features a pyrimidinone core characterized by dual amino groups. This unique arrangement contributes to its biological activities, particularly its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C8H9N7O |
Molecular Weight | 219.203 g/mol |
LogP | 0.464 |
Anticancer Properties
Research indicates that compounds with similar structures to this compound can inhibit critical enzymes involved in cell proliferation and survival pathways. These include:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial for cancer therapy as it plays a significant role in nucleotide synthesis.
Studies have shown that related aminopyrimidine compounds exhibit cytotoxic effects on cancer cells, suggesting that this compound may also possess similar properties. For instance, a study reported that certain derivatives demonstrated significant inhibition of cell growth in various leukemia cell lines under hypoxic conditions .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has been noted for its anti-inflammatory properties . Research on structurally similar compounds indicates that they can reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation:
Compound | Reduction in PGE2 Levels (%) |
---|---|
Compound 1a | 76 |
Compound 1b | 94 |
Compound 1c | 89 |
These findings suggest that this compound may also be effective in treating inflammatory disorders through similar mechanisms .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving the reaction of pyrimidine derivatives with amino groups under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Case Studies
- In Vitro Studies : A study conducted on the cytotoxic effects of related aminopyrimidine compounds showed that certain derivatives inhibited the growth of cancer cells with IC50 values ranging from 0.84 to 1.39 μM, indicating strong biological activity against cancer cell lines .
- In Vivo Studies : Animal models have demonstrated the potential of similar compounds in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy regimens.
Properties
CAS No. |
77961-39-8 |
---|---|
Molecular Formula |
C8H9N7O |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-amino-2-[(2-aminopyrimidin-5-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9N7O/c9-5-3-13-8(15-6(5)16)14-4-1-11-7(10)12-2-4/h1-3H,9H2,(H2,10,11,12)(H2,13,14,15,16) |
InChI Key |
UEOHCIQTHBZNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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